molecular formula C19H23F3N2O2 B14791654 2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid

2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid

Cat. No.: B14791654
M. Wt: 368.4 g/mol
InChI Key: WTYJXGZYJPHADU-UHFFFAOYSA-N
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Description

2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a trifluoroethyl group, which can enhance its biological activity and stability.

Preparation Methods

The synthesis of 2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit histone methyltransferase EZH2, which plays a role in gene expression regulation . The trifluoroethyl group can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with various substituents. Some examples are:

What sets 2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid apart is the presence of the trifluoroethyl group, which can significantly enhance its biological activity and stability.

Properties

Molecular Formula

C19H23F3N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid

InChI

InChI=1S/C19H23F3N2O2/c1-12(14-7-9-23(10-8-14)11-19(20,21)22)24-13(2)17(18(25)26)15-5-3-4-6-16(15)24/h3-6,12,14H,7-11H2,1-2H3,(H,25,26)

InChI Key

WTYJXGZYJPHADU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(C)C3CCN(CC3)CC(F)(F)F)C(=O)O

Origin of Product

United States

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